BMS-986188

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

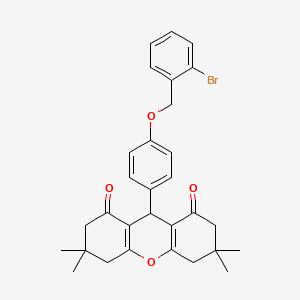

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCHHZHONQIODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-986188

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). As a PAM, it does not directly activate the receptor but rather enhances the affinity and/or efficacy of endogenous or exogenous orthosteric agonists. This mechanism offers a promising therapeutic approach, potentially preserving the spatial and temporal resolution of endogenous signaling while mitigating the side effects associated with conventional opioid agonists. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on agonist-induced signaling and the experimental methodologies used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the δ-Opioid Receptor

This compound binds to a site on the δ-opioid receptor that is topographically distinct from the orthosteric binding pocket where endogenous ligands like enkephalins and synthetic agonists bind. This allosteric binding event induces a conformational change in the receptor that, in turn, enhances the binding affinity and/or signaling efficacy of an orthosteric agonist. The primary in vitro pharmacological effect of this compound is the potentiation of orthosteric agonist-induced downstream signaling pathways.

Signaling Pathway Modulation

The binding of an orthosteric agonist to the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This compound modulates these pathways by amplifying the agonist's effect. The key signaling pathways affected include G-protein activation, β-arrestin recruitment, and the modulation of adenylyl cyclase activity.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in the presence of various orthosteric agonists. Data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.

Table 1: Effect of this compound on Orthosteric Agonist Potency (EC50) in β-Arrestin Recruitment Assay

| Orthosteric Agonist | This compound (µM) | EC50 (nM) | Fold Shift |

| Leu-enkephalin | 0 | 150 | - |

| 1 | 15 | 10 | |

| SNC80 | 0 | 25 | - |

| 1 | 2.5 | 10 | |

| TAN67 | 0 | 300 | - |

| 1 | 30 | 10 |

Table 2: Effect of this compound on Orthosteric Ligand Binding Affinity (Ki)

| Radioligand | Orthosteric Competitor | This compound (µM) | Ki (nM) | Fold Shift |

| [3H]Naltrindole | Leu-enkephalin | 0 | 50 | - |

| 1 | 5 | 10 | ||

| [3H]Naltrindole | SNC80 | 0 | 10 | - |

| 1 | 1 | 10 |

Table 3: Effect of this compound on Orthosteric Agonist-Stimulated [35S]GTPγS Binding

| Orthosteric Agonist | This compound (µM) | EC50 (nM) | Emax (% of Basal) |

| Leu-enkephalin | 0 | 200 | 150 |

| 1 | 20 | 180 | |

| SNC80 | 0 | 30 | 200 |

| 1 | 3 | 220 |

Table 4: Effect of this compound on Forskolin-Stimulated cAMP Accumulation

| Orthosteric Agonist | This compound (µM) | IC50 (nM) |

| Leu-enkephalin | 0 | 100 |

| 1 | 10 | |

| SNC80 | 0 | 15 |

| 1 | 1.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the δ-opioid receptor and β-arrestin 2.

-

Cell Line: U2OS cells stably co-expressing the human δ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®).

-

Principle: Agonist activation of the receptor leads to the recruitment of β-arrestin-EA to the receptor-ProLink complex. This brings the EA and ProLink fragments into proximity, allowing for the formation of a functional β-galactosidase enzyme.

-

Protocol:

-

Cells are plated in 384-well white, clear-bottom tissue culture plates and incubated overnight.

-

This compound is pre-incubated with the cells for 30 minutes at 37°C.

-

A dose-response curve of the orthosteric agonist is then added, and the plates are incubated for 90 minutes at 37°C.

-

The PathHunter® detection reagent is added, and the plates are incubated for 60 minutes at room temperature.

-

Chemiluminescence is measured using a plate reader.

-

Data are normalized to the maximum response of a reference agonist and fitted to a four-parameter logistic equation to determine EC50 values.

-

BMS-986188: A Technical Guide to a Delta-Opioid Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (δOR). As a PAM, it does not directly activate the receptor but enhances the effect of endogenous or exogenous orthosteric agonists. This mechanism offers the potential for a more nuanced and safer therapeutic profile compared to traditional opioid agonists, with possible applications in treating pain and depression. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, primarily derived from the seminal work by Burford et al. (2015) in the Journal of Medicinal Chemistry.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Cell Line | Orthosteric Agonist | Parameter | Value | Reference |

| β-Arrestin Recruitment | CHO-OPRD1 | Leu-enkephalin (EC20) | EC50 | 0.05 µM | [1] |

| β-Arrestin Recruitment | CHO-OPRM1 | Endomorphin I (EC20) | EC50 | >10 µM | [1] |

Table 2: Functional Activity of this compound in Various Assays

| Assay | Cell Line | Orthosteric Agonist | Effect of this compound | Reference |

| G Protein Activation ([35S]GTPγS Binding) | CHO-hDOR | SNC80 | Potentiation of SNC80 Emax | [1] |

| Adenylyl Cyclase Inhibition (cAMP) | CHO-hDOR | Leu-enkephalin | Potentiation of Leu-enkephalin potency | [1] |

| ERK Phosphorylation | CHO-hDOR | Leu-enkephalin | Potentiation of Leu-enkephalin potency | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Burford et al. (2015) and general best practices for these assays.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key step in receptor desensitization and signaling.

Materials:

-

CHO-K1 cells stably co-expressing the human δ-opioid receptor (OPRD1) and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® by DiscoveRx).

-

Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Orthosteric agonist: Leu-enkephalin.

-

This compound.

-

Detection reagents for the enzyme complementation system.

-

White, opaque 384-well microplates.

Procedure:

-

Cell Plating: Seed the CHO-OPRD1 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium. Prepare a fixed concentration of leu-enkephalin (EC20 concentration, predetermined).

-

Treatment: Add this compound dilutions to the cell plates, followed by the addition of the EC20 concentration of leu-enkephalin. Incubate for 90 minutes at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

[35S]GTPγS Binding Assay

This functional assay assesses G protein activation by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Materials:

-

Membranes from CHO cells stably expressing the human δ-opioid receptor (CHO-hDOR).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

[35S]GTPγS (0.1 nM).

-

Orthosteric agonist: SNC80.

-

This compound.

-

GF/C filter plates.

-

Scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the CHO-hDOR cell membranes, assay buffer, GDP, and varying concentrations of SNC80 in the presence or absence of a fixed concentration of this compound.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). Plot the specific binding against the agonist concentration to generate dose-response curves and determine the Emax and EC50 values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the δ-opioid receptor.

Materials:

-

CHO-hDOR cells.

-

Assay medium: HBSS with 20 mM HEPES, 0.5 mM IBMX.

-

Forskolin.

-

Orthosteric agonist: Leu-enkephalin.

-

This compound.

-

cAMP detection kit (e.g., HTRF-based).

Procedure:

-

Cell Stimulation: Pre-incubate the CHO-hDOR cells with varying concentrations of leu-enkephalin in the presence or absence of a fixed concentration of this compound.

-

Adenylyl Cyclase Activation: Add forskolin (to stimulate cAMP production) and incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of leu-enkephalin to determine the IC50 values.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the MAPK pathway, which can be activated by δ-opioid receptors.

Materials:

-

CHO-hDOR cells.

-

Serum-free medium.

-

Orthosteric agonist: Leu-enkephalin.

-

This compound.

-

Fixing and permeabilization solutions.

-

Primary antibody against phospho-ERK1/2.

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

High-content imaging system or plate reader capable of detecting fluorescence.

Procedure:

-

Cell Culture and Starvation: Plate CHO-hDOR cells in 96-well plates and grow to confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Treatment: Treat the cells with varying concentrations of leu-enkephalin in the presence or absence of a fixed concentration of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Immunostaining: Block non-specific binding sites and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Imaging and Analysis: Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader. Quantify the phospho-ERK signal and normalize it to the cell number (from the nuclear stain).

-

Data Analysis: Plot the normalized phospho-ERK signal against the agonist concentration to generate dose-response curves and determine EC50 values.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the delta-opioid receptor and the influence of a positive allosteric modulator like this compound.

Caption: G-protein dependent signaling pathway of the δ-opioid receptor.

Caption: β-arrestin mediated signaling and regulation of the δ-opioid receptor.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a positive allosteric modulator like this compound.

Caption: General workflow for the characterization of a δ-opioid receptor PAM.

References

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-986188

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including pain and mood regulation. As a PAM, this compound enhances the signaling of endogenous opioids, offering a nuanced approach to receptor modulation with the potential for an improved therapeutic window compared to traditional orthosteric agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel modulators of the δ-opioid receptor. The screening cascade prioritized the identification of positive allosteric modulators, which do not activate the receptor directly but rather potentiate the effects of the endogenous ligand, leu-enkephalin.

The general workflow for the discovery of this compound is outlined below:

Synthesis of this compound

The chemical synthesis of this compound, systematically named 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione, is a multi-step process. The core xanthenedione scaffold is first constructed, followed by the attachment of the substituted phenyl side chain.

Synthesis of the Xanthenedione Core

The synthesis of the xanthenedione core generally involves the condensation of an appropriate aldehyde with two equivalents of dimedone.

Final Assembly of this compound

The final step in the synthesis of this compound involves the etherification of the phenolic intermediate with 2-bromobenzyl bromide.

Experimental Protocol: Synthesis of 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione (this compound)

To a solution of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 2-bromobenzyl bromide. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Pharmacological Characterization

This compound has been extensively characterized through a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the δ-opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological data for this compound and its analogs.

Table 1: In Vitro Potency of this compound in β-Arrestin Recruitment Assay

| Compound | Orthosteric Agonist | EC50 (µM) |

|---|

| This compound | Leu-enkephalin | 0.05 |

Table 2: Selectivity Profile of this compound

| Receptor | Assay | Fold Selectivity vs. δ-opioid receptor |

|---|---|---|

| µ-opioid receptor | β-arrestin recruitment | >200-fold |

| κ-opioid receptor | β-arrestin recruitment | >200-fold |

Table 3: Pharmacological Effects of this compound in Various Functional Assays

| Assay | Effect of this compound |

|---|---|

| G protein activation ([35S]GTPγS binding) | Potentiates agonist-induced activation |

| Adenylyl cyclase inhibition (cAMP assay) | Enhances agonist-induced inhibition |

| ERK activation (pERK assay) | Potentiates agonist-induced phosphorylation |

Experimental Protocols for Key Assays

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor. Cells co-expressing the δ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) are used.

-

Cell Plating: Cells are seeded in a 384-well plate and incubated overnight.

-

Compound Addition: this compound and the orthosteric agonist (e.g., leu-enkephalin) are added to the wells.

-

Incubation: The plate is incubated for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation.

-

Membrane Preparation: Membranes from cells expressing the δ-opioid receptor are prepared.

-

Reaction Mixture: Membranes are incubated with [35S]GTPγS, GDP, the orthosteric agonist, and this compound.

-

Incubation: The reaction is incubated at 30°C for a defined period.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.

Signaling Pathways of the δ-Opioid Receptor

The δ-opioid receptor is a class A GPCR that primarily couples to inhibitory G proteins (Gi/Go). Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits, initiating downstream signaling cascades. This compound, as a PAM, enhances these signaling events in the presence of an orthosteric agonist.

Conclusion

This compound represents a significant advancement in the field of opioid receptor modulation. Its discovery through a targeted high-throughput screening campaign and subsequent chemical optimization has yielded a potent and selective tool for probing the pharmacology of the δ-opioid receptor. The detailed synthetic route and pharmacological characterization provided in this guide offer a valuable resource for researchers working on the development of novel therapeutics targeting GPCRs. The positive allosteric modulatory mechanism of this compound holds promise for the development of safer and more effective treatments for a variety of neurological and psychiatric disorders.

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to BMS-986188

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a selective positive allosteric modulator of the δ-opioid receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione | [1][2] |

| CAS Number | 1776115-10-6 | [1][2][3] |

| Molecular Formula | C₃₀H₃₁BrO₄ | |

| Molecular Weight | 535.47 g/mol | |

| SMILES | O=C1C2=C(CC(C)(C1)C)OC(CC(C)(CC3=O)C)=C3C2C4=CC=C(C=C4)OCC5=CC=CC=C5Br | |

| InChIKey | BBCHHZHONQIODT-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Off-white to light yellow crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMSO: 62.5 mg/mL (116.72 mM) DMF: 1 mg/mL DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL Ethanol: Slightly soluble | |

| Storage | Powder: -20°C (3 years), 4°C (2 years) In Solvent: -80°C (6 months), -20°C (1 month) |

Pharmacological Profile

This compound is distinguished by its specific interaction with the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.

Mechanism of Action

This compound acts as a selective positive allosteric modulator (PAM) of the δ-opioid receptor. Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to endogenous ligands, such as enkephalins. The modulatory effect of this compound is dependent on the presence of an orthosteric agonist.

Potency and Selectivity

The pharmacological activity of this compound has been quantified in vitro, demonstrating its high potency and selectivity for the δ-opioid receptor.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Assay | Condition | Source |

| EC₅₀ | 0.05 µM (50 nM) | β-arrestin recruitment | In the presence of Leu-enkephalin | |

| Selectivity | >10 µM (EC₅₀) | β-arrestin recruitment | For µ-opioid receptor in the presence of endomorphin 1 |

Experimental Protocols

The primary assay used to characterize the potency of this compound is the β-arrestin recruitment assay. This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and signaling.

β-Arrestin Recruitment Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in potentiating agonist-induced β-arrestin recruitment to the δ-opioid receptor.

General Methodology: (Based on the cited reference and standard practices)

-

Cell Culture: U2OS cells (or other suitable host cells) stably co-expressing the human δ-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations. A fixed, sub-maximal concentration of the agonist (Leu-enkephalin) is also prepared.

-

Assay Procedure:

-

Cells are harvested and seeded into 384-well assay plates.

-

The cells are treated with the various concentrations of this compound in the presence of the fixed concentration of Leu-enkephalin. Control wells receive only the agonist or vehicle.

-

The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection: Following incubation, a detection reagent specific to the assay technology (e.g., a chemiluminescent substrate for an enzyme complementation assay) is added. The recruitment of β-arrestin brings the enzyme fragments together, generating a detectable signal.

-

Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to control wells and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.

References

In-Depth Technical Guide to BMS-986188 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986188, a selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows. The information presented is primarily based on studies of the closely related or identical compound, BMS-986187.

Core Concepts: Mechanism of Action

This compound acts as a positive allosteric modulator of the delta-opioid receptor. Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of endogenous and exogenous orthosteric ligands, such as enkephalins.[1][2]

A critical characteristic of this compound is its nature as a G-protein biased allosteric agonist. It preferentially promotes the activation of G-protein signaling pathways over the recruitment of β-arrestin 2.[3][4] This biased signaling is a significant area of interest in neuroscience drug discovery, as it may offer a therapeutic advantage by separating desired analgesic or antidepressant effects from the adverse effects associated with β-arrestin recruitment.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound (and its analogue BMS-986187).

Table 1: In Vitro Potency and Efficacy of BMS-986187 as a DOR PAM

| Assay | Orthosteric Agonist | Parameter | Value | Cell Line | Reference |

| β-arrestin Recruitment | Leu-enkephalin | EC50 | 0.05 µM | CHO-OPRD1 | MedChemExpress |

| G-protein Activation | Leu-enkephalin | EC50 | 48 nM | CHO-OPRD1 | [5] |

| G-protein Activation | SNC80 | EC50 | 301 ± 85 nM | HEK-hDOPr | |

| µ-opioid Receptor PAM Activity | Endomorphin 1 | EC50 | 2 µM | CHO-OPRM1 |

Table 2: Biased Agonism Profile of BMS-986187

| Parameter | Value | Assay | Reference |

| G-protein Signaling (EC50) | 301 nM | GTPγS Binding | |

| G-protein Signaling (Emax) | 92% | GTPγS Binding | |

| β-arrestin Recruitment (EC50) | 579 µM | β-arrestin Assay | |

| Bias Factor | 1787 | Calculated |

Signaling Pathway

The following diagram illustrates the G-protein biased signaling of this compound at the delta-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and should be adapted as necessary for specific experimental conditions.

[35S]GTPγS Binding Assay for G-protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells)

-

[35S]GTPγS

-

GTPγS (unlabeled)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor using standard cell fractionation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of diluted this compound, vehicle, or a reference agonist.

-

50 µL of membrane suspension (typically 10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination: Terminate the assay by rapid filtration through the 96-well filter plates.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a plate scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the compound concentration to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor, typically using a commercially available system such as the PathHunter® assay.

Materials:

-

Cells co-expressing the delta-opioid receptor and a β-arrestin-enzyme fragment fusion protein (e.g., from DiscoverX).

-

Cell culture medium and supplements.

-

This compound and reference ligands.

-

Assay buffer and detection reagents specific to the assay system (e.g., PathHunter® detection reagents).

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Protocol:

-

Cell Plating: Plate the cells in 384-well assay plates at a density of 2,500 cells per well in 10 µL of culture medium and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference ligands in assay buffer.

-

Cell Stimulation: Add 2.5 µL of the diluted compounds to the cell plates. Incubate for 90 minutes at 37°C in a 5% CO2 incubator.

-

Detection:

-

Equilibrate the plates to room temperature.

-

Add 6 µL of the detection reagent mixture to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to a reference agonist and plot the response against the logarithm of the compound concentration to determine EC50 and Emax values.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

References

- 1. Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and dynamic studies uncover a distinct allosteric modulatory site at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to BMS-986188, a Novel δ-Opioid Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986188, a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). By binding to a topographically distinct site from the orthosteric pocket, this compound offers a novel mechanism to modulate the endogenous opioid system, presenting promising therapeutic applications, particularly in the realms of pain and depression. This document summarizes key preclinical findings, details the underlying mechanism of action, and provides comprehensive experimental protocols for the assays used in its characterization.

Core Mechanism of Action: Fine-Tuning the δ-Opioid Receptor

This compound functions as a selective positive allosteric modulator of the δ-opioid receptor.[1] Unlike traditional agonists that directly activate the receptor, this compound enhances the binding affinity and/or efficacy of endogenous and exogenous orthosteric agonists, such as leu-enkephalin.[1] This modulatory activity is characterized by an EC50 of 0.05 μM in β-arrestin recruitment assays.

A critical aspect of its mechanism is the potential for G-protein biased agonism. Research on the closely related analog, BMS-986187, demonstrates that this class of compounds can directly activate G-protein signaling with significantly lower recruitment of β-arrestin 2. This biased signaling is a key area of investigation, as it is hypothesized to lead to a more favorable side-effect profile, potentially mitigating issues like tolerance and seizures that have been observed with conventional DOR agonists.

dot

References

The Role of BMS-986188 in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in the modulation of pain and emotional states. As a PAM, this compound enhances the signaling of endogenous opioids, such as enkephalins, at the DOR, offering a novel therapeutic strategy for pain management with a potentially improved side-effect profile compared to traditional opioid agonists. This technical guide provides an in-depth analysis of the core pharmacology of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key signaling and experimental workflows are visualized to provide a clear understanding of its role in pain modulation pathways.

Introduction

The δ-opioid receptor has long been a target of interest for the development of new analgesics. Activation of DORs is known to produce antinociceptive effects, particularly in models of chronic pain, and may also offer antidepressant and anxiolytic benefits. However, the development of orthosteric agonists for DOR has been hampered by issues such as seizures at high doses and the potential for tolerance. Positive allosteric modulators represent an alternative approach by fine-tuning the body's natural pain-relief system. This compound emerges from a class of selective DOR PAMs, demonstrating high potency in enhancing the effects of endogenous ligands at the δ-opioid receptor.[1] This document serves as a comprehensive resource on the molecular pharmacology of this compound and its implications for pain modulation.

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of the δ-opioid receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous opioids like leu-enkephalin bind. This allosteric binding enhances the affinity and/or efficacy of the orthosteric agonist. The primary signaling pathway for DOR is through the Gαi/o subtype of G proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Furthermore, DOR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a downstream signaling cascade involved in cellular processes like gene expression and neuroplasticity, which can be relevant to chronic pain states. Another important pathway modulated by GPCRs is the recruitment of β-arrestin. While β-arrestin recruitment can lead to receptor desensitization and internalization, it can also initiate its own signaling cascades. The degree to which a ligand activates G protein signaling versus β-arrestin recruitment is termed "biased agonism." Some related δ-opioid receptor PAMs, such as BMS-986187, have been shown to be G protein-biased allosteric agonists, which may contribute to a more favorable therapeutic profile.

Below are diagrams illustrating the canonical δ-opioid receptor signaling pathway and the workflow for identifying and characterizing δ-opioid receptor PAMs.

Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound and the related compound BMS-986187, as reported in the primary literature. These data highlight the potency and selectivity of these compounds.

Table 1: In Vitro Potency of this compound in a β-Arrestin Recruitment Assay

| Assay Condition | Target Receptor | Orthosteric Agonist | EC50 (μM) |

| PAM Mode | δ-Opioid Receptor | Leu-enkephalin (EC20) | 0.05 |

Table 2: In Vitro Pharmacology of BMS-986187

| Assay | Target Receptor | Orthosteric Agonist | Parameter | Value |

| β-Arrestin Recruitment (PAM Mode) | δ-Opioid Receptor | Leu-enkephalin (EC20) | EC50 (nM) | 30 |

| β-Arrestin Recruitment (PAM Mode) | μ-Opioid Receptor | Endomorphin I (EC20) | EC50 (nM) | >3000 |

| [35S]GTPγS Binding (PAM Mode) | δ-Opioid Receptor | Leu-enkephalin | Fold Shift in Potency | 32 |

| [35S]GTPγS Binding (PAM Mode) | δ-Opioid Receptor | SNC80 | Fold Shift in Potency | 14 |

| [35S]GTPγS Binding (PAM Mode) | δ-Opioid Receptor | TAN-67 | Fold Shift in Potency | 4 |

| Adenylyl Cyclase Inhibition (Agonist Mode) | δ-Opioid Receptor | - | EC50 (nM) | 301 |

| β-Arrestin Recruitment (Agonist Mode) | δ-Opioid Receptor | - | EC50 (μM) | 579 |

Experimental Protocols

The characterization of this compound and related compounds involved several key in vitro assays. The methodologies for these experiments are detailed below.

Cell Culture and Receptor Expression

-

Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells were used.

-

Receptor Expression: Cells were stably transfected to express the human δ-opioid receptor (OPRD1) or the human μ-opioid receptor (OPRM1).

β-Arrestin Recruitment Assay

-

Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

-

Methodology: The PathHunter® β-arrestin recruitment assay (DiscoveRx) was utilized. In this system, the GPCR is fused to a ProLink™ tag and β-arrestin is fused to an Enzyme Acceptor (EA). Agonist-induced receptor activation brings the two fusion proteins into proximity, forcing the complementation of the two β-galactosidase fragments and resulting in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Cells were plated in 384-well plates.

-

For PAM mode , cells were incubated with the test compound in the presence of an EC20 concentration of the orthosteric agonist (e.g., leu-enkephalin for DOR).

-

For agonist mode , cells were incubated with the test compound alone.

-

Following incubation, the detection reagent was added, and chemiluminescence was measured using a plate reader.

-

Data were normalized to the response of a full agonist and EC50 values were calculated using a four-parameter logistic equation.

-

[35S]GTPγS Binding Assay

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.

-

Methodology:

-

Cell membranes expressing the receptor of interest were prepared.

-

Membranes were incubated with the test compound, an orthosteric agonist, GDP, and [35S]GTPγS in an assay buffer.

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing bound [35S]GTPγS, was quantified by liquid scintillation counting.

-

Data were analyzed to determine the potency and efficacy of the compounds in stimulating G protein activation.

-

Adenylyl Cyclase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the production of cAMP, a downstream effector of Gαi/o-coupled receptors.

-

Methodology:

-

CHO cells expressing the δ-opioid receptor were used.

-

Cells were incubated with the test compound in the presence of forskolin, a direct activator of adenylyl cyclase.

-

The intracellular cAMP levels were then measured using a competitive immunoassay, such as the LANCE® Ultra cAMP kit (PerkinElmer).

-

A decrease in the cAMP signal indicates inhibition of adenylyl cyclase.

-

ERK Phosphorylation Assay

-

Principle: This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by DOR activation.

-

Methodology:

-

Cells expressing the δ-opioid receptor were treated with the test compounds.

-

Cell lysates were prepared, and the levels of phosphorylated ERK (pERK) and total ERK were determined using an immunoassay, such as an AlphaScreen® SureFire® kit (PerkinElmer) or Western blotting.

-

The ratio of pERK to total ERK was calculated to determine the extent of ERK activation.

-

Preclinical In Vivo Studies and Future Directions

While the in vitro data for this compound and its analogs are robust, there is a notable absence of published in vivo studies specifically evaluating the analgesic efficacy of this compound in preclinical models of pain. However, the potent and selective in vitro profile strongly suggests its potential as an analgesic. Future research should focus on evaluating this compound in established animal models of pain, such as:

-

Inflammatory Pain Models: For example, the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models.

-

Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models.

These studies would be crucial to determine the in vivo efficacy, therapeutic window, and potential side-effect profile of this compound. Investigating its effects on pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, will be essential to validate its therapeutic potential. Furthermore, exploring the G protein bias of this compound in vivo could provide insights into its potential for a reduced side-effect profile compared to unbiased orthosteric agonists.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of the δ-opioid receptor. Its mechanism of action, centered on enhancing endogenous opioid signaling through Gαi/o-coupled pathways, presents a promising strategy for the development of novel analgesics. The detailed in vitro characterization provides a strong foundation for its further investigation. The progression of this compound or similar δ-opioid receptor PAMs into preclinical in vivo pain models is a critical next step to unlock their full therapeutic potential for the management of chronic pain.

References

Pharmacology of BMS-986188: A Positive Allosteric Modulator of the δ-Opioid Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986188 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including pain, mood, and cognition. As a PAM, this compound does not directly activate the DOR but rather enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists. This mechanism of action offers the potential for a more nuanced and safer therapeutic profile compared to traditional orthosteric agonists, by preserving the spatial and temporal dynamics of endogenous signaling. This document provides a comprehensive overview of the pharmacology of this compound, including its in vitro potency, selectivity, and mechanism of action, based on publicly available preclinical data. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate further research and development.

Core Pharmacological Data

The in vitro pharmacological profile of this compound and its closely related analog, BMS-986187, has been characterized through a series of key experiments. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency of this compound in a β-Arrestin Recruitment Assay

| Parameter | Value (µM) | Orthosteric Agonist | Cell Line | Reference |

| EC50 | 0.05 | Leu-enkephalin | CHO-OPRD1 | [1][2] |

Table 2: In Vitro Selectivity of this compound

| Receptor | Assay | Parameter | Value (µM) | Orthosteric Agonist | Cell Line | Reference |

| δ-Opioid | β-Arrestin Recruitment | EC50 | 0.05 | Leu-enkephalin | CHO-OPRD1 | [1][2] |

| µ-Opioid | β-Arrestin Recruitment | EC50 | >10 | Endomorphin-1 | CHO-OPRM1 | [1] |

Table 3: In Vitro Pharmacology of the Analog BMS-986187

| Assay | Parameter | Value (nM) | Orthosteric Agonist | Cell Line | Reference |

| [35S]GTPγS Binding | EC50 (ago-PAM activity) | 301 | None | CHO-K1-hDOR | |

| β-Arrestin 2 Recruitment | EC50 (ago-PAM activity) | 579,000 | None | CHO-K1-hDOR | |

| [35S]GTPγS Binding | EC50 (PAM activity) | 48 | Leu-enkephalin (EC20) | CHO-OPRD1 | |

| β-Arrestin Recruitment | EC50 (PAM activity) | 30 | Leu-enkephalin | N/A | |

| Radioligand Binding | pKB | 6.02 (~1 µM) | N/A | N/A |

Note: BMS-986187 exhibits "ago-PAM" activity, meaning it can act as an agonist in the absence of an orthosteric ligand, with a strong bias towards the G-protein signaling pathway over β-arrestin recruitment.

Signaling Pathways and Mechanism of Action

This compound, as a positive allosteric modulator, binds to a topographically distinct site on the δ-opioid receptor from the orthosteric binding pocket. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists like the endogenous enkephalins. The δ-opioid receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Furthermore, agonist binding can also trigger the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

The analog BMS-986187 has been shown to be a G protein-biased allosteric agonist. This suggests that it preferentially stabilizes a receptor conformation that favors G protein coupling and signaling over β-arrestin recruitment. This biased signaling is a key area of interest in modern pharmacology, as it may lead to therapeutics with improved side-effect profiles.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacology of this compound.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key step in receptor desensitization and an indicator of receptor activation.

Materials:

-

CHO-K1 cells stably co-expressing the human δ-opioid receptor fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase (DiscoverX).

-

Assay medium: Opti-MEM I reduced serum medium.

-

Cell plating reagent: As recommended by the manufacturer.

-

Test compounds (this compound) and orthosteric agonist (e.g., Leu-enkephalin).

-

PathHunter® detection reagents (Galacton Star® substrate, Emerald II™ solution, and PathHunter Cell Assay Buffer).

-

384-well white, solid-bottom assay plates.

Procedure:

-

Cell Plating:

-

Harvest and resuspend the engineered CHO-K1 cells in the appropriate assay medium at the desired concentration.

-

Dispense the cell suspension into 384-well assay plates.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for the recommended time to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and the orthosteric agonist (Leu-enkephalin) in assay medium.

-

For PAM mode, add a fixed, sub-maximal concentration (e.g., EC20) of the orthosteric agonist to the wells containing the this compound serial dilutions.

-

For agonist mode (to test for ago-PAM activity), add only the serial dilutions of this compound.

-

Add the compound solutions to the cell plates.

-

-

Incubation:

-

Incubate the plates at 37°C or room temperature for a predetermined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

-

Add the detection reagent mixture to each well of the assay plate.

-

Incubate the plates at room temperature for 60 minutes to allow for the enzymatic reaction to develop.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal from each well using a plate reader.

-

-

Data Analysis:

-

Normalize the data to a positive control (e.g., a saturating concentration of a full agonist) and a negative control (vehicle).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the δ-opioid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell membranes prepared from cells expressing the human δ-opioid receptor (e.g., CHO-K1-hDOR).

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

[35S]GTPγS (radiolabeled guanosine 5'-[γ-thio]triphosphate).

-

Test compounds (this compound) and orthosteric agonist (e.g., Leu-enkephalin).

-

Unlabeled GTPγS for determining non-specific binding.

-

Scintillation cocktail.

-

Filter plates (e.g., 96-well GF/B).

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the δ-opioid receptor in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes, and GDP to each well.

-

Add serial dilutions of this compound.

-

For PAM mode, add a fixed, sub-maximal concentration of the orthosteric agonist.

-

For agonist mode, add only the this compound dilutions.

-

Include wells with excess unlabeled GTPγS to determine non-specific binding.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

-

-

Detection:

-

Dry the filter plates and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Express the specific binding as a percentage of the maximal response to a full agonist.

-

Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine EC50 and Emax values.

-

Conclusion

This compound is a potent and selective positive allosteric modulator of the δ-opioid receptor. Its ability to enhance the effects of orthosteric agonists without direct receptor activation presents a promising therapeutic strategy. The biased agonism observed with the closely related analog BMS-986187, favoring G protein signaling over β-arrestin recruitment, further highlights the potential for developing functionally selective modulators with improved therapeutic windows. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties of this compound and related compounds, and to explore their potential in treating a variety of CNS and peripheral disorders. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

- 1. Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Calcium Mobilization Assay Using an LPA1 Receptor Antagonist

These application notes provide a detailed protocol for utilizing a lysophosphatidic acid receptor 1 (LPA1) antagonist in a cell-based calcium mobilization assay. This document is intended for researchers, scientists, and drug development professionals familiar with cell culture and fluorescence-based assays.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G-protein coupled receptors (GPCRs), including the LPA1 receptor. The activation of the LPA1 receptor is coupled to multiple signaling pathways, including the Gq and Gi pathways. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[1][2] The Gi pathway, upon activation, can also contribute to calcium mobilization through the Gβγ subunit-mediated activation of PLC-β.[1]

Dysregulation of the LPA/LPA1 signaling axis has been implicated in various pathological conditions, including fibrosis. Therefore, antagonists of the LPA1 receptor are of significant therapeutic interest. A calcium mobilization assay is a common functional assay used to characterize the potency and efficacy of LPA1 receptor antagonists.[2][3] This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an LPA1 agonist.

This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of an LPA1 antagonist on LPA-induced calcium mobilization in cells expressing the human LPA1 receptor.

Signaling Pathway of LPA1 Receptor and Inhibition by an Antagonist

The following diagram illustrates the signaling cascade initiated by the binding of LPA to its receptor, leading to an increase in intracellular calcium, and the point of inhibition by an LPA1 antagonist.

Caption: LPA1 signaling pathway leading to calcium mobilization and its inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

-

HEK293 cells stably expressing the human LPA1 receptor (or other suitable host cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

LPA (Lysophosphatidic acid, 18:1)

-

This compound (or other LPA1 antagonist)

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Probenecid (optional, to prevent dye leakage)

-

Dimethyl sulfoxide (DMSO)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Experimental Workflow

The following diagram outlines the major steps of the calcium mobilization assay.

Caption: Workflow for the LPA1 antagonist calcium mobilization assay.

Procedure

1. Cell Culture and Seeding a. Culture LPA1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C with 5% CO2.

2. Preparation of Compounds a. Prepare a stock solution of LPA (e.g., 10 mM in fatty acid-free BSA solution) and the LPA1 antagonist (e.g., 10 mM in DMSO). b. On the day of the assay, prepare serial dilutions of the antagonist in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%. c. Prepare the LPA agonist solution in assay buffer at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve).

3. Dye Loading a. Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in assay buffer. Probenecid can be included to improve dye retention. b. Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.

4. Calcium Mobilization Assay a. After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. b. Add 80 µL of assay buffer to each well. c. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). d. Program the instrument to perform the following steps: i. Establish a baseline fluorescence reading for 10-20 seconds. ii. Add 20 µL of the diluted antagonist solutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). iii. After the antagonist pre-incubation, add 25 µL of the LPA agonist solution to all wells. iv. Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 120 seconds.

5. Data Analysis a. The change in intracellular calcium is measured as the change in fluorescence intensity. b. For each well, determine the maximum fluorescence signal after the addition of the agonist. c. Normalize the data by expressing the response as a percentage of the control response (LPA stimulation in the absence of antagonist). d. Plot the normalized response against the logarithm of the antagonist concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Data Presentation

The following tables provide representative data for an LPA1 antagonist in a calcium mobilization assay.

Table 1: Representative Agonist (LPA) Dose-Response Data

| LPA Concentration (nM) | Mean Fluorescence Intensity (RFU) | % of Maximum Response |

| 0 | 500 | 0 |

| 1 | 1500 | 20 |

| 10 | 4500 | 80 |

| 100 | 5500 | 100 |

| 1000 | 5500 | 100 |

| EC50 | ~5 nM |

Note: This data is illustrative. The EC50 of LPA should be determined empirically for the specific cell line and assay conditions.

Table 2: Representative Antagonist (this compound) Dose-Response Data

| Antagonist Conc. (nM) | Mean Fluorescence Intensity (RFU) | % Inhibition |

| 0 (Vehicle) | 4500 | 0 |

| 0.1 | 4300 | 5 |

| 1 | 3800 | 17.5 |

| 10 | 2500 | 50 |

| 100 | 1000 | 87.5 |

| 1000 | 550 | 98.75 |

| IC50 | ~10 nM |

Note: This data is illustrative. The IC50 of the antagonist should be determined experimentally.

Troubleshooting

-

Low signal-to-noise ratio: Optimize cell seeding density, dye loading conditions, and agonist concentration.

-

High well-to-well variability: Ensure uniform cell seeding and accurate liquid handling.

-

Compound interference: Test for autofluorescence of the antagonist at the assay wavelengths.

Conclusion

The calcium mobilization assay is a robust and reliable method for characterizing the pharmacological activity of LPA1 receptor antagonists. By following this protocol, researchers can obtain quantitative data on the potency of investigational compounds like this compound, which is crucial for drug discovery and development efforts targeting the LPA/LPA1 signaling pathway.

References

- 1. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of BMS-986188 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), with an EC50 of 0.05 µM.[1][2] As a PAM, this compound does not directly activate the DOR but enhances the receptor's response to endogenous ligands like enkephalins. This mode of action presents a promising therapeutic strategy for conditions such as chronic pain, anxiety, and depression, potentially offering a safer alternative to direct opioid agonists by minimizing side effects and tolerance.

This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound in rodent models, focusing on preclinical efficacy assessment in pain and anxiety models. While specific in vivo data for this compound is limited in publicly available literature, extensive research has been conducted on the closely related structural analog, BMS-986187 . The data and protocols presented herein are largely based on studies with BMS-986187 and are expected to be highly relevant for the investigation of this compound.

Mechanism of Action and Signaling Pathway

This compound, as a DOR PAM, binds to a site on the delta-opioid receptor that is distinct from the orthosteric binding site of endogenous opioids. This allosteric binding potentiates the signaling cascade initiated by the binding of endogenous agonists. The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

Upon activation, the DOR signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

These signaling events collectively contribute to the analgesic, anxiolytic, and antidepressant-like effects observed upon DOR activation.

Figure 1: Delta-Opioid Receptor Signaling Pathway.

Data Presentation

The following tables summarize the in vivo efficacy data for the closely related DOR PAM, BMS-986187, in various rodent models. These data provide a strong basis for estimating the potential efficacy and dose range for this compound.

Table 1: Efficacy of BMS-986187 in a Mouse Model of Irritable Bowel Syndrome (IBS)

| Animal Model | Treatment | Dose (mg/kg, s.c.) | Endpoint | Result |

| Castor Oil-Induced Diarrhea | Vehicle | - | Time to Diarrhea (min) | 76.4 ± 3.6 |

| BMS-986187 | 1 | Time to Diarrhea (min) | 97.9 ± 4.0 | |

| Novel Environment Stress | Vehicle | - | Fecal Pellets/hour | 9.1 ± 0.9 |

| BMS-986187 | 1 | Fecal Pellets/hour | 6.3 ± 0.8 | |

| Data from DiCello et al., 2022.[3] |

Table 2: Efficacy of BMS-986187 in Mouse Models of Pain and Depression

| Animal Model | Treatment | Endpoint | Observation |

| Acetic Acid-Induced Writhing | BMS-986187 + SNC80 | Antinociception | Enhanced potency of SNC80 |

| Nitroglycerin-Induced Thermal Hyperalgesia | BMS-986187 + SNC80 | Antihyperalgesia | Enhanced potency of SNC80 |

| Forced Swim Test | BMS-986187 (alone) | Antidepressant-like effects | Produced antidepressant-like effects without convulsions |

| Qualitative data from Dripps et al., 2017.[4] |

Experimental Protocols

Rodent Model of Acute Inflammatory Pain: Acetic Acid-Induced Writhing Test

This model assesses the efficacy of a compound against visceral inflammatory pain.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

This compound solution

-

Vehicle control solution

-

0.6% acetic acid solution

-

Observation chambers

Procedure:

-

Acclimate mice to the testing room for at least 1 hour.

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

-

After a predetermined pretreatment time (e.g., 30 minutes for s.c. or i.p.), administer 0.6% acetic acid (10 mL/kg) via intraperitoneal injection.

-

Immediately place the mouse in an individual observation chamber.

-

Record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 20 minutes.

-

Compare the number of writhes in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Rodent Model of Anxiety: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Materials:

-

Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g)

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

This compound solution

-

Vehicle control solution

-

Video tracking software

Procedure:

-

Acclimate the animals to the testing room with dim lighting for at least 1 hour.

-

Administer this compound or vehicle.

-

After the appropriate pretreatment time, place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

Analyze the video to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Figure 2: Experimental Workflow for the Elevated Plus Maze Test.

Rodent Model of Thermal Pain: Hot Plate Test

This test is used to evaluate the analgesic properties of a compound against a thermal stimulus.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Plexiglass cylinder to confine the animal to the hot plate surface

-

This compound solution

-

Vehicle control solution

-

Timer

Procedure:

-

Acclimate the mice to the testing room.

-

Determine a baseline latency for each mouse by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Administer this compound or vehicle.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency.

-

An increase in the response latency compared to baseline and the vehicle group indicates an analgesic effect.

Figure 3: Experimental Workflow for the Hot Plate Test.

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action. The protocols and data presented in these application notes, primarily based on its close analog BMS-986187, provide a solid foundation for designing and executing robust in vivo studies to evaluate its efficacy in rodent models of pain and anxiety. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral endpoints, will be crucial for elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for BMS-986188

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), with an EC50 of 50 nM.[1] As a PAM, this compound enhances the receptor's response to endogenous ligands, such as enkephalins, rather than directly activating the receptor itself. This mechanism offers a promising therapeutic avenue for conditions like chronic pain and gastrointestinal motility disorders, potentially with a reduced side-effect profile compared to traditional opioid agonists. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo research applications, ensuring optimal performance and reproducibility of experimental results.

Chemical Properties

| Property | Value |

| Molecular Formula | C30H31BrO4 |

| Molecular Weight | 535.47 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 1776115-10-6 |

Recommended Solvents and Solubility

The choice of solvent is critical for the accurate and effective use of this compound in experimental settings. The following tables summarize the recommended solvents and known solubility data for in vitro and in vivo applications.

Table 1: In Vitro Solubility Data

| Solvent | Concentration | Comments |

| DMSO | 62.5 mg/mL (116.72 mM) | Requires sonication and warming to 60°C for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |

| DMF | 1 mg/mL | - |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - |

| Ethanol | Slightly soluble | - |

Table 2: Recommended Solvent for In Vivo Studies

| Vehicle Composition | Route of Administration | Notes |

| 95% Saline / 5% DMSO | Subcutaneous | This vehicle has been successfully used for a structurally similar δ-opioid receptor PAM, BMS-986187.[2] Researchers should perform their own vehicle tolerance and compound stability studies. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.35 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.35 mg of compound.

-

Initial Mixing: Briefly vortex the mixture to suspend the powder.

-

Heating and Sonication:

-

Place the vial in a 60°C water bath or heat block for 5-10 minutes.

-

Following heating, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear and all solid has dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

For short-term storage (up to 1 month), store the stock solution at -20°C.

-

For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

-

Protocol 2: Preparation of a Dosing Solution for In Vivo Subcutaneous Administration

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1. The concentration of this stock will depend on the final desired dosing concentration and the 5% DMSO limit in the final vehicle.

-

Dilution with Saline:

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Slowly add the required volume of sterile saline to the DMSO stock while vortexing to ensure proper mixing and to avoid precipitation of the compound. The final volume of DMSO should not exceed 5% of the total volume.

-

For example, to prepare 1 mL of a dosing solution, add 50 µL of the DMSO stock to 950 µL of sterile saline.

-

-

Final Inspection: Visually inspect the final dosing solution to ensure it is clear and free of any precipitate before administration.

-

Administration: Administer the solution subcutaneously to the animal model.

Note: It is crucial to perform a vehicle tolerability study in the specific animal model before initiating efficacy studies.

Signaling Pathway and Experimental Workflow

This compound acts as a positive allosteric modulator of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of an endogenous agonist (e.g., enkephalin), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This compound binds to a site on the receptor distinct from the agonist binding site and enhances the signal transduction initiated by the agonist.

Caption: δ-Opioid Receptor Signaling Pathway Modulation by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in vitro.

Caption: General In Vitro Experimental Workflow for this compound.

References

Preparing Stock Solutions of BMS-986188: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation of stock solutions of BMS-986188, a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Chemical and Physical Properties